molecular formula C10H9N B141862 4-methylene-1H-quinoline CAS No. 139266-01-6

4-methylene-1H-quinoline

Cat. No. B141862
M. Wt: 143.18 g/mol
InChI Key: ZBSARQBOJOXXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylene-1H-quinoline is a heterocyclic organic compound that is commonly used in scientific research. This compound is known for its unique properties and potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 4-methylene-1H-quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

4-methylene-1H-quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-methylene-1H-quinoline in lab experiments is its potent biological activity. It has been found to exhibit activity against various cancer cell lines, bacteria, and viruses at low concentrations. Moreover, it is relatively easy to synthesize and purify, making it an attractive target for research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for the research and development of 4-methylene-1H-quinoline. One of the most promising directions is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. This could lead to the development of new diagnostic tools for the detection of various diseases.

Synthesis Methods

The synthesis of 4-methylene-1H-quinoline involves the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methylene-1H-quinoline as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-methylene-1H-quinoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

139266-01-6

Product Name

4-methylene-1H-quinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

4-methylidene-1H-quinoline

InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2

InChI Key

ZBSARQBOJOXXST-UHFFFAOYSA-N

SMILES

C=C1C=CNC2=CC=CC=C12

Canonical SMILES

C=C1C=CNC2=CC=CC=C12

synonyms

Quinoline, 1,4-dihydro-4-methylene- (9CI)

Origin of Product

United States

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